molecular formula C32H49N5O4S B15136787 (2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B15136787
M. Wt: 599.8 g/mol
InChI Key: VGJCOIDAXHKYAF-UWPQIUOOSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiazole moiety, and a long aliphatic chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiazole moiety. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Thiazole Moiety: The thiazole ring can be synthesized separately and then attached to the pyrrolidine ring through a nucleophilic substitution reaction.

    Incorporation of the Aliphatic Chain: The long aliphatic chain with an amino group can be introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Synthesis: To improve reaction efficiency and scalability.

    Catalytic Methods: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: EDCI, DCC, or other coupling reagents for amide bond formation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and thiazole moiety can interact with enzymes or receptors, modulating their activity. The long aliphatic chain may facilitate membrane permeability, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A compound with a similar pyrrolidine ring structure.

    Thiazole Derivatives: Compounds containing the thiazole moiety.

    Long-chain Amino Acids: Compounds with long aliphatic chains and amino groups.

Uniqueness

This compound’s uniqueness lies in its combination of a pyrrolidine ring, thiazole moiety, and long aliphatic chain, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C32H49N5O4S

Molecular Weight

599.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H49N5O4S/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VGJCOIDAXHKYAF-UWPQIUOOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O

Origin of Product

United States

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